6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often involving a halogenated pyrimidine intermediate.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyrimidine ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
6-tert-butyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)11-8-10(12(19)20)15-13(16-11)17-6-4-9(18)5-7-17/h8-9,18H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
WFAKVEAGZUSWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=C1)C(=O)O)N2CCC(CC2)O |
Origin of Product |
United States |
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